(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride
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Overview
Description
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride: . This compound features a pyrrolidine ring, a common motif in medicinal chemistry, and a hydroxyl group on the phenyl ring, which can influence its reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key component of this compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse therapeutic applications, including as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the design of new molecules often starts by studying the binding conformation of existing compounds, which can show excellent potency towards certain targets but may suffer from undesirable activity against others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Piperidine derivatives from reduction reactions.
Substituted pyrrolidines from nucleophilic substitution reactions.
Scientific Research Applications
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride: can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the pyrrolidine ring, resulting in different reactivity and biological activity.
Pyrrolidine: Does not have the hydroxyl group, leading to variations in chemical behavior and applications.
Indole derivatives: Contains a different aromatic ring structure, which influences its biological activities and applications.
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPBBBERLYHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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